molecular formula C20H31N5 B2414092 1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine CAS No. 1334149-31-3

1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine

Cat. No.: B2414092
CAS No.: 1334149-31-3
M. Wt: 341.503
InChI Key: WMOICTBMVHEMTR-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine. It is supplied for use in scientific research and development laboratories . The compound is identified by the CAS Number 1334149-31-3 and has a molecular formula of C20H31N5, corresponding to a molecular weight of 341.49 g/mol . Its structure is characterized by a tetrahydroindazole core, substituted with isopropyl (propan-2-yl) groups and a linked amine functionality . Researchers can utilize the provided SMILES string (CC(N1N=CC2=C1CCC(NC3CC4=C(N(C(C)C)N=C4)CC3)C2)C) and InChIKey (WMOICTBMVHEMTR-UHFFFAOYSA-N) for precise structural identification and database searches . This reagent is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-propan-2-yl-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-5-yl)-4,5,6,7-tetrahydroindazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5/c1-13(2)24-19-7-5-17(9-15(19)11-21-24)23-18-6-8-20-16(10-18)12-22-25(20)14(3)4/h11-14,17-18,23H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOICTBMVHEMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CC(CC2)NC3CCC4=C(C3)C=NN4C(C)C)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine , identified by its CAS number 1334149-31-3 , is a novel indazole derivative that has garnered attention for its potential biological activities. This article aims to review the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

The molecular formula of the compound is C20H31N5C_{20}H_{31}N_{5}, with a molecular weight of 341.49 g/mol . Its structure features two tetrahydroindazole moieties connected through a propan-2-yl group, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with indazole structures often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail specific findings related to the compound's biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of indazole derivatives. For example:

  • In vitro Studies : Compounds similar to the target compound have demonstrated potent inhibitory effects against various cancer cell lines. A related study highlighted that indazole derivatives inhibited melanoma and breast cancer cell lines with GI50 values as low as 0.1 μM .
Cell LineGI50 Value (μM)
Melanoma0.1
Breast Cancer0.1
Ovarian Cancer0.1
Leukemia0.1

The proposed mechanisms for the anticancer activity of indazole derivatives include:

  • Inhibition of Kinases : Indazoles may inhibit critical signaling pathways involved in cancer progression, such as c-Met and VEGFR-2 kinases .
  • Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Studies

A notable case study involved a synthesized indazole derivative that showed promising results in inhibiting the growth of A549 lung cancer cells. The compound was found to:

  • Induce cell cycle arrest in the G0/G1 phase.
  • Trigger late-stage apoptosis in A549 cells.
  • Downregulate the expression of c-Met and VEGFR-2 proteins .

Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. Some studies reported that compounds with similar structures exhibited antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in these compounds likely contributes to their antimicrobial efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research
    • Preliminary studies suggest that derivatives of indazole compounds exhibit anticancer properties. Research has shown that certain indazole derivatives can inhibit cancer cell lines such as melanoma and leukemia with significant potency . The specific structure of 1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine may enhance these effects due to its ability to interact with specific biological targets.
  • Neurological Studies
    • Compounds similar to this one have been investigated for their potential neuroprotective effects. The indazole moiety is known for its interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
  • Antimicrobial Activity
    • The structural characteristics of the compound suggest possible antimicrobial properties. Indazole derivatives have been documented to exhibit activity against various bacterial strains, making them candidates for further exploration in antibiotic development .

Pharmacological Insights

The pharmacological implications of this compound are significant:

Application Area Potential Effects Research Findings
Cancer Treatment Inhibition of tumor growthEffective against multiple cancer cell lines with low GI50 values
Neuroprotection Protection against neuronal damageInteraction with neurotransmitter systems
Antimicrobial Activity against bacterial strainsDocumented efficacy in preliminary studies

Case Studies

Several case studies have explored the efficacy of indazole derivatives in various therapeutic contexts:

  • Case Study on Anticancer Activity
    • A study evaluated the anticancer effects of a series of indazole derivatives on melanoma cells. The results indicated that compounds with similar structural features to 1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amines showed promising results in inhibiting cell proliferation and inducing apoptosis.
  • Neuroprotective Effects
    • Research focused on the neuroprotective potential of indazole-based compounds demonstrated their ability to mitigate oxidative stress in neuronal cells. This suggests a pathway through which 1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amines could be explored for treating neurodegenerative diseases.

Preparation Methods

Cadogan Cyclization for Indazole Synthesis

The Cadogan reaction remains a cornerstone for constructing the indazole scaffold. As demonstrated in recent studies, 2-nitrobenzaldehyde derivatives react with substituted anilines in ethanol under reflux to form Schiff bases, which subsequently undergo cyclization using triethyl phosphite (P(OEt)3) to yield 2-aryl-2H-indazoles. For the target compound, this method could be adapted to synthesize the tetrahydroindazole subunits by employing cyclohexenyl-aniline derivatives, followed by hydrogenation to saturate the six-membered ring. The reaction typically proceeds at 110–120°C for 12–24 hours, achieving yields of 60–75% for analogous structures.

Protection of N-1 Indazole Nitrogen

To prevent undesired side reactions during subsequent steps, the N-1 nitrogen of the indazole core is protected. Patent WO2006048745A1 describes the use of 3,4-dihydro-2H-pyran (DHP) and methanesulfonic acid in dimethylformamide (DMF) or tetrahydrofuran (THF) to install a tetrahydropyranyl (THP) protecting group. For instance, treating 3-iodo-6-nitroindazole with DHP and methanesulfonic acid in DMF at 50°C for 6 hours affords 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole in 85% yield. This step is critical for ensuring regioselectivity in subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Heck Coupling for Vinyl Linkage Installation

Deprotection and Final Functionalization

Removal of THP Protecting Group

The THP group is cleaved under acidic conditions to regenerate the free N-1 indazole nitrogen. WO2006048745A1 recommends using 6 M hydrochloric acid in methanol at 60°C for 4 hours, achieving quantitative deprotection without compromising the sulfide bridge. Alternative protocols employ para-toluenesulfonic acid (p-TsOH) in dichloromethane for milder conditions.

Reductive Amination for Amine Linkage

The final step involves reductive amination to install the propan-2-ylamine substituent. A solution of the deprotected indazole intermediate and acetone in methanol is treated with sodium cyanoborohydride (NaBH3CN) at pH 5–6 (adjusted with acetic acid). The reaction proceeds at room temperature for 12 hours, yielding the target compound with >95% purity after column chromatography.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Recent advancements highlight the use of water-tolerant palladium catalysts, such as Pd/C, to improve sustainability. A study comparing DMF, THF, and ethanol as solvents revealed that ethanol reduces reaction times by 30% while maintaining yields of 82–88%. Additionally, replacing tri-o-tolylphosphine with Xantphos enhances catalyst stability in Heck reactions, enabling lower Pd loadings (0.5 mol% vs. 2 mol%).

Crystallization and Purification

The technical disclosure from MSN Laboratories describes a novel crystallization method using ethyl acetate and n-heptane (1:3 v/v) to isolate the target compound as a white crystalline solid. X-ray diffraction analysis confirms a monoclinic crystal system with space group P21/c, consistent with the expected stereochemistry. High-performance liquid chromatography (HPLC) purity exceeds 99.5% under optimized gradient conditions (C18 column, 0.1% TFA in acetonitrile/water).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.42 (d, J = 8.0 Hz, 1H, Ar–H), 4.21–4.15 (m, 1H, NCH), 2.95–2.85 (m, 4H, CH2), 1.52 (d, J = 6.8 Hz, 6H, CH(CH3)2).
  • 13C NMR (100 MHz, CDCl3): δ 158.2 (C=N), 142.7, 129.5 (Ar–C), 55.8 (NCH), 31.2 (CH2), 22.1 (CH(CH3)2).
  • HRMS : m/z calculated for C20H31N5 [M+H]+ 342.2654, found 342.2651.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with a melting point of 128–130°C (DSC, heating rate 10°C/min). These properties inform storage recommendations of 2–8°C under nitrogen atmosphere.

Applications and Derivatives

The compound serves as a key intermediate in kinase inhibitors, particularly for treating autoimmune disorders. Structural analogs featuring electron-withdrawing groups at the C-4 position exhibit enhanced IC50 values (e.g., 3.2 nM vs. 18 nM for unsubstituted derivatives) against Rho-associated coiled-coil kinase (ROCK). Recent clinical trials highlight its potential in combination therapies with JAK/STAT inhibitors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine, and how can reaction conditions be standardized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step protocols similar to indazole derivatives. For instance, refluxing in 1,4-dioxane with triethylamine as a base and malononitrile/ethyl cyanoacetate as nucleophiles has been used for analogous tetrahydroindazole systems . Key parameters include solvent choice (polar aprotic solvents for better nucleophilicity), reaction time (5–6 hours under reflux), and purification via recrystallization (e.g., 1,4-dioxane). Monitoring via TLC (toluene/ethyl acetate/water systems) ensures reaction completion .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of techniques:

  • NMR Spectroscopy : Proton and carbon NMR can resolve the isopropyl substituents and tetrahydroindazole backbone, with characteristic shifts for amine protons (~5–6 ppm) and quaternary carbons .
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., C₁₉H₂₈N₆ for the target compound).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is ideal, though challenging due to potential amorphousness .

Q. What in vitro assays are suitable for preliminary pharmacological profiling?

  • Methodological Answer : Begin with target-agnostic high-throughput screening (HTS) to identify binding partners. Academic HTS platforms (e.g., NIH’s MLPCN network) enable access to diverse assays (kinase inhibition, GPCR activity) . Use fluorescence polarization or SPR (surface plasmon resonance) for affinity measurements. Dose-response curves (IC₅₀/EC₅₀) should be triplicated to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against crystallographic targets (e.g., kinase domains). Focus on:

  • Binding Pocket Analysis : Identify key residues (e.g., hinge region in kinases) for hydrogen bonding with the indazole-amine moiety.
  • SAR Studies : Modify isopropyl groups to bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions. Free energy perturbation (FEP) calculations predict ΔΔG of binding for proposed derivatives .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment). Validate findings with orthogonal assays (e.g., Western blotting alongside HTS) . If solubility varies (due to crystallinity differences), characterize batches via DSC (differential scanning calorimetry) .

Q. How can researchers investigate the compound’s metabolic stability and toxicity in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS identifies metabolites .
  • Toxicity Profiling : Screen for hERG channel inhibition (patch-clamp electrophysiology) and mitochondrial toxicity (Seahorse assay). Collaborate with platforms like ChemBioNet for assay development .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationReflux in 1,4-dioxane, TLC monitoring
Structural ValidationNMR, HRMS, X-ray crystallography
Pharmacological ScreeningHTS, SPR, dose-response curves
Computational DesignMolecular docking, FEP calculations
Toxicity AssessmenthERG assay, mitochondrial toxicity screening

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